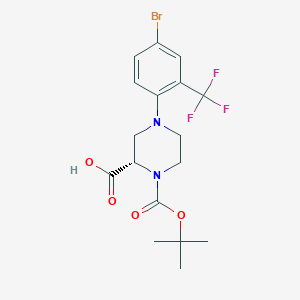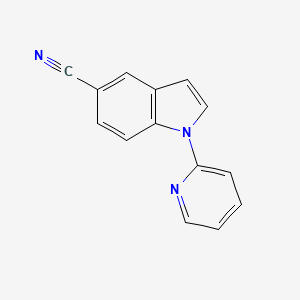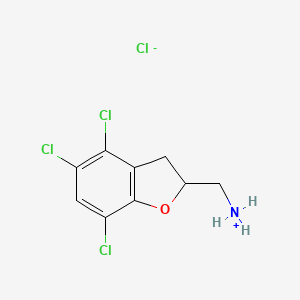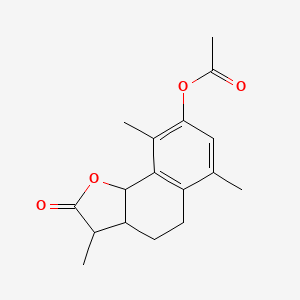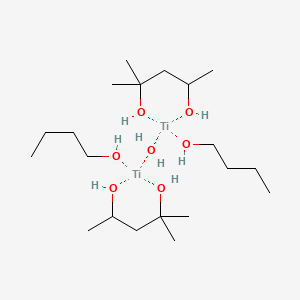
Di-n-butoxytitanium 2-methylpentane-2,4-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “butan-1-ol; 2-methylpentane-2,4-diol; titanium; hydrate” is a complex mixture of different chemical entities, each with unique properties and applications. Butan-1-ol is a primary alcohol, 2-methylpentane-2,4-diol is a glycol, titanium is a transition metal, and hydrate refers to a compound containing water molecules. This combination of compounds can be used in various scientific and industrial applications due to their diverse chemical properties.
Méthodes De Préparation
Butan-1-ol
Butan-1-ol can be synthesized through several methods:
Hydrogenation of Crotonaldehyde: This involves the hydrogenation of crotonaldehyde, which is formed via the aldol condensation of acetaldehyde.
Reppe Synthesis: This method involves the carbonylation of propene.
Hydroformylation of Propene: This is the dominant industrial method, where propene is hydroformylated to form n-butyraldehyde, which is then hydrogenated to produce butan-1-ol.
2-Methylpentane-2,4-diol
2-Methylpentane-2,4-diol is typically produced by the hydrogenation of diacetone alcohol .
Titanium
Titanium is extracted from its ores through a series of steps:
Kroll Process: Titanium tetrachloride is reduced with magnesium to produce titanium sponge.
Vacuum Arc Remelting: This process is used to refine titanium and produce high-purity titanium alloys.
Hydrate
Hydrates are typically formed by exposing compounds to water vapor or by crystallizing compounds from aqueous solutions .
Analyse Des Réactions Chimiques
Butan-1-ol
Dehydration: It can be dehydrated to form butenes using catalysts like alumina at high temperatures.
Esterification: Butan-1-ol reacts with acids to form esters, such as butyl acetate.
2-Methylpentane-2,4-diol
2-Methylpentane-2,4-diol can undergo typical reactions of diols, such as esterification and ether formation .
Titanium
Titanium reacts with oxygen to form titanium dioxide, a highly stable compound. It also forms various alloys with metals like aluminum and vanadium .
Hydrate
Hydrates can lose water upon heating, resulting in the formation of anhydrous compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action for each component varies:
Butan-1-ol: Acts as a solvent and intermediate in chemical reactions.
2-Methylpentane-2,4-diol: Functions as a solvent and stabilizer in emulsions.
Titanium: Provides structural strength and corrosion resistance in alloys.
Hydrate: Stabilizes compounds by incorporating water molecules into their structure.
Comparaison Avec Des Composés Similaires
- Butan-1-ol vsButan-2-ol : Butan-1-ol is a primary alcohol, while butan-2-ol is a secondary alcohol, leading to different reactivity and applications .
- 2-Methylpentane-2,4-diol vsEthylene Glycol : Both are diols, but 2-methylpentane-2,4-diol has a branched structure, affecting its physical properties .
- Titanium vsAluminum : Titanium is stronger and more corrosion-resistant but heavier than aluminum .
- Hydrate vsAnhydrous Compounds : Hydrates contain water molecules, which can affect their stability and reactivity compared to anhydrous forms .
Propriétés
Numéro CAS |
17621-69-1 |
|---|---|
Formule moléculaire |
C20H50O7Ti2 |
Poids moléculaire |
498.3 g/mol |
Nom IUPAC |
butan-1-ol;2-methylpentane-2,4-diol;titanium;hydrate |
InChI |
InChI=1S/2C6H14O2.2C4H10O.H2O.2Ti/c2*1-5(7)4-6(2,3)8;2*1-2-3-4-5;;;/h2*5,7-8H,4H2,1-3H3;2*5H,2-4H2,1H3;1H2;; |
Clé InChI |
FFOJSPSCWXRJRD-UHFFFAOYSA-N |
SMILES canonique |
CCCCO.CCCCO.CC(CC(C)(C)O)O.CC(CC(C)(C)O)O.O.[Ti].[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


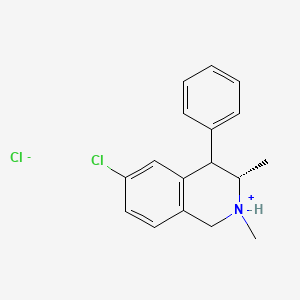


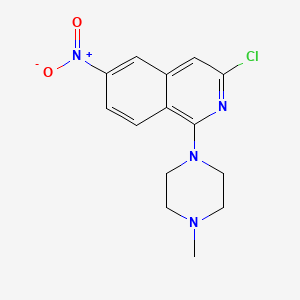
![[2-(Methacryloyloxy)ethyl]dimethylammonium nitrate](/img/structure/B13735138.png)
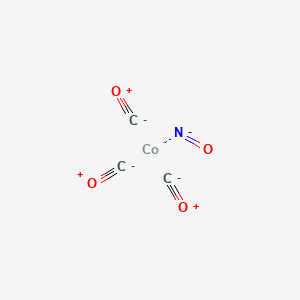
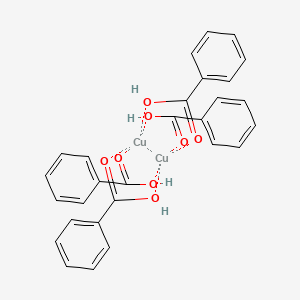
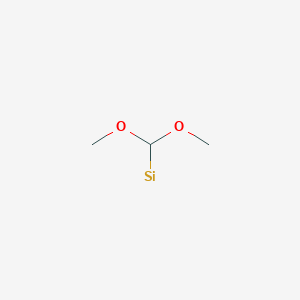

![(6R,7R)-3-[(acetyloxy)methyl]-8-oxo-7-[2-(thiophen-3-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13735172.png)
